![molecular formula C14H13N3O4S B5837060 (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]PROP-2-ENAMIDE](/img/structure/B5837060.png)
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]PROP-2-ENAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]PROP-2-ENAMIDE is a complex organic compound that features a benzodioxole ring and a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]PROP-2-ENAMIDE typically involves multiple steps. The process begins with the preparation of the benzodioxole and thiadiazole intermediates, followed by their coupling through a series of reactions. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often incorporating green chemistry principles to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various organic solvents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]PROP-2-ENAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
3,5-Pyrocatecholdisulfonic acid: Another compound with similar structural features.
Uniqueness
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]PROP-2-ENAMIDE is unique due to its combination of a benzodioxole ring and a thiadiazole ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-19-7-13-16-17-14(22-13)15-12(18)5-3-9-2-4-10-11(6-9)21-8-20-10/h2-6H,7-8H2,1H3,(H,15,17,18)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAWDOYSECXKLT-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=NN=C(S1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-[(4-morpholinylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5836981.png)
![4-{[4-(2-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5836986.png)
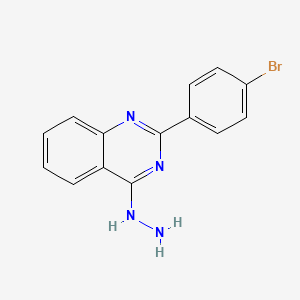
![5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5836998.png)
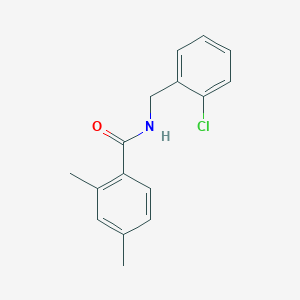
![4-Ethyl-7-[(3-methoxyphenyl)methoxy]-8-methylchromen-2-one](/img/structure/B5837022.png)
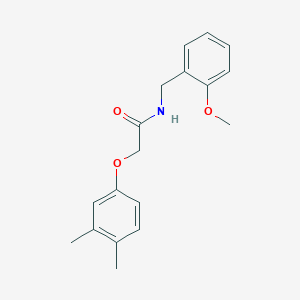
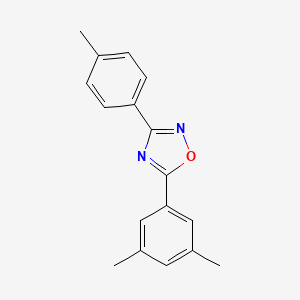

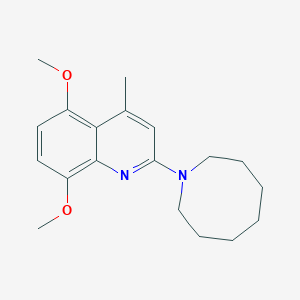
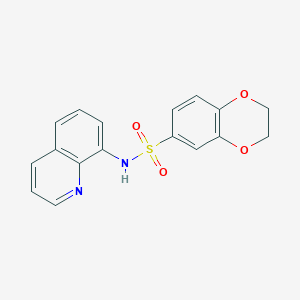
![N-[2-(butanoylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5837056.png)
![4-[4-(diethylamino)benzyl]-1-piperazinecarbaldehyde](/img/structure/B5837071.png)
![N-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5837085.png)
